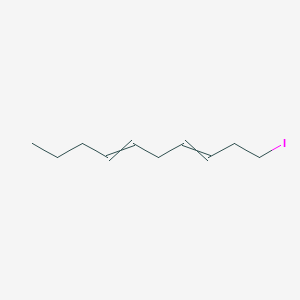
1-Iododeca-3,6-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Iododeca-3,6-diene is an organic compound characterized by the presence of two double bonds and an iodine atom attached to a ten-carbon chain. This compound falls under the category of dienes, which are hydrocarbons containing two double bonds. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Iododeca-3,6-diene can be synthesized through several methods. One common approach involves the halogenation of an appropriate diene precursor. For instance, the free radical halogenation of an allylic carbon in a diene using N-bromosuccinimide (NBS) can be employed . Another method involves the dehydrohalogenation of alkyl halides using a strong base like potassium hydroxide (KOH) under heat .
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The choice of solvent, temperature, and reaction time are critical factors in the industrial synthesis of this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Iododeca-3,6-diene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Addition Reactions: The double bonds in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Cycloaddition Reactions: The compound can undergo Diels-Alder reactions with dienophiles to form cyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium iodide (NaI) in acetone.
Electrophilic Addition: Reagents such as hydrogen bromide (HBr) and chlorine (Cl2) are used under controlled temperatures to achieve desired products.
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted alkenes.
Addition Products: The major products are typically halogenated alkanes or alkenes.
Applications De Recherche Scientifique
1-Iododeca-3,6-diene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Iododeca-3,6-diene in chemical reactions involves the interaction of its double bonds and iodine atom with various reagents. In Diels-Alder reactions, the compound acts as a diene, forming a six-membered ring with a dienophile . The iodine atom can participate in nucleophilic substitution reactions, where it is replaced by other functional groups .
Comparaison Avec Des Composés Similaires
1,3-Butadiene: A simple conjugated diene used in polymer synthesis.
Isoprene (2-methyl-1,3-butadiene): Another conjugated diene used in the production of synthetic rubber.
Chloroprene (2-chloro-1,3-butadiene): Used in the manufacture of neoprene.
Uniqueness: 1-Iododeca-3,6-diene is unique due to the presence of an iodine atom, which imparts distinct reactivity compared to other dienes. This makes it particularly useful in specific synthetic applications where halogenated intermediates are required .
Propriétés
Numéro CAS |
92640-35-2 |
|---|---|
Formule moléculaire |
C10H17I |
Poids moléculaire |
264.15 g/mol |
Nom IUPAC |
1-iododeca-3,6-diene |
InChI |
InChI=1S/C10H17I/c1-2-3-4-5-6-7-8-9-10-11/h4-5,7-8H,2-3,6,9-10H2,1H3 |
Clé InChI |
LFEKTGAXFLZVPK-UHFFFAOYSA-N |
SMILES canonique |
CCCC=CCC=CCCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


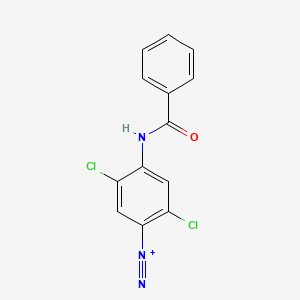
![[1,1'-Biphenyl]-3-YL octanoate](/img/structure/B14354433.png)
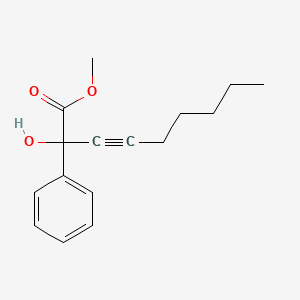
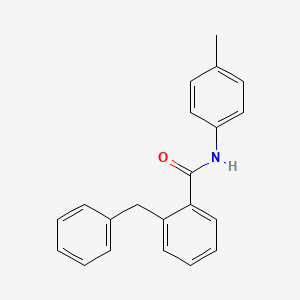

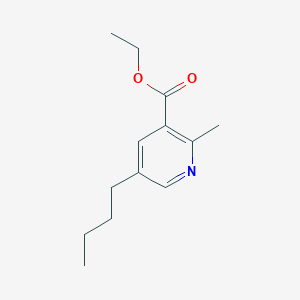
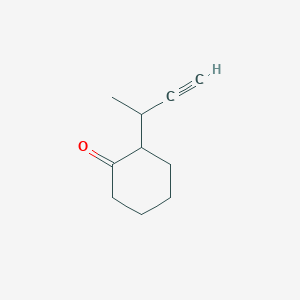
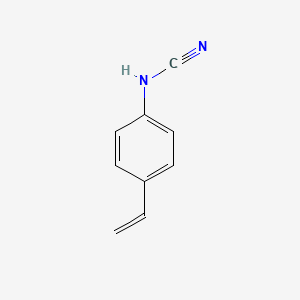
![9H-Carbazole, 9-[(ethenyloxy)methyl]-3-nitro-](/img/structure/B14354485.png)
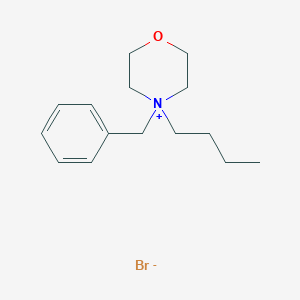
![2-[Chloro(phenyl)methyl]benzonitrile](/img/structure/B14354490.png)
![4,4-Bis[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)sulfanyl]pentanoic acid](/img/structure/B14354491.png)
![1-[3-Methoxy-2,2-bis(methoxymethyl)propoxy]pentane](/img/structure/B14354494.png)

